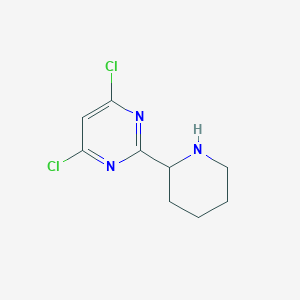
4,6-Dichloro-2-(piperidin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(piperidin-2-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a piperidine ring at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(piperidin-2-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with piperidine under specific conditions. One common method involves heating 4,6-dichloropyrimidine with piperidine in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with the piperidine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(piperidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation or reduction can lead to different oxidation states or reduced forms of the compound .
Scientific Research Applications
4,6-Dichloro-2-(piperidin-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: It is used in the development of advanced materials with specific properties, such as conductive polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(piperidin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(piperidin-4-yl)pyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine
Uniqueness
4,6-Dichloro-2-(piperidin-2-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and piperidine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and form complex structures further enhances its utility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H11Cl2N3 |
|---|---|
Molecular Weight |
232.11 g/mol |
IUPAC Name |
4,6-dichloro-2-piperidin-2-ylpyrimidine |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h5-6,12H,1-4H2 |
InChI Key |
QKBZZOROBBWSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



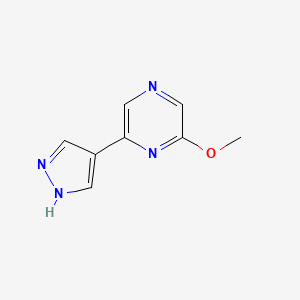
![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)
![(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15227017.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)


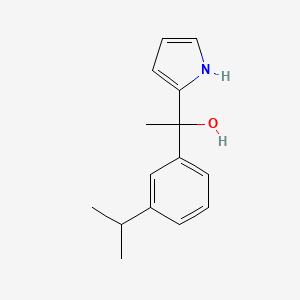
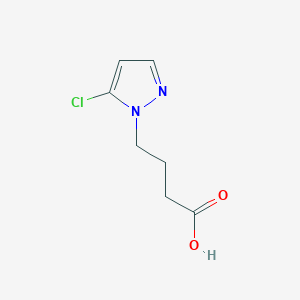

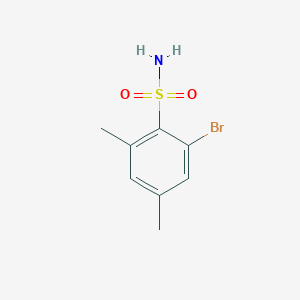
![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)
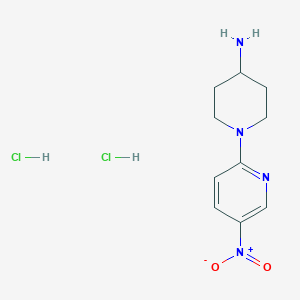
![4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)
